(E)-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)-3,4-diphenyl-2,3-dihydrothiazole hydrobromide
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Description
The compound is a hydrobromide salt of a complex organic molecule. Hydrobromides are acid salts resulting from the reaction of hydrobromic acid with an organic base . They are similar to hydrochlorides and are often used in the formulation of certain drugs .
Chemical Reactions Analysis
The compound, being a hydrobromide, might undergo reactions similar to other hydrobromides. For example, it might react with a base to form the corresponding free base and hydrobromic acid .Scientific Research Applications
Synthesis and Antibacterial Activity
A study detailed the synthesis of a class of compounds, including thiazoles, with potent antibacterial activity against various bacterial strains. These compounds, synthesized from (substituted ethylidene)hydrazinecarbothioamides and ω-bromoacetophenones, showed significant antibacterial properties, especially against Gram-positive bacteria like Staphylococcus aureus, compared to standard antibiotics such as ciprofloxacin (Hassan et al., 2013).
Corrosion Inhibition
Another research focused on thiazole derivatives as corrosion inhibitors for mild steel in acidic environments. The study utilized electrochemical measurements, SEM-EDX analysis, and computational methods to investigate the inhibitive properties, finding that these compounds effectively formed protective layers on steel surfaces, significantly reducing corrosion rates (El aoufir et al., 2020).
Structural Characterization
Research involving X-ray diffraction and DFT calculations provided insights into the molecular structure of similar thiazole derivatives. These studies contribute to understanding the structural aspects that influence the biological and chemical properties of such compounds (Ustabaş et al., 2017).
Antimicrobial and Anticancer Properties
Several studies have synthesized and tested various thiazole derivatives for their antimicrobial and anticancer activities. Compounds bearing substituted phenyl or indolyl groups showed considerable activity against common pathogens and cancer cell lines, highlighting the therapeutic potential of these molecules (Ramadan, 2016), (Gomha et al., 2014).
Anti-Inflammatory and Analgesic Activities
A study on novel thiazole derivatives incorporating morpholine groups showed promising analgesic and anti-inflammatory effects, providing a basis for developing new therapeutic agents (Drapak et al., 2022).
Synthesis and Cytotoxicity Evaluation
Research into the synthesis of thiazoles and thiadiazoles incorporating various moieties, such as triazole, has been conducted to explore their cytotoxic effects against cancer cell lines, offering insights into the design of potential anticancer drugs (Gomha et al., 2015).
Properties
IUPAC Name |
(E)-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3,4-diphenyl-1,3-thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3S.BrH/c1-17(18-12-14-20(24)15-13-18)25-26-23-27(21-10-6-3-7-11-21)22(16-28-23)19-8-4-2-5-9-19;/h2-16H,1H3;1H/b25-17-,26-23+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIICPMITRZSSCO-PCMYZTQISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1N(C(=CS1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N=C/1\N(C(=CS1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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